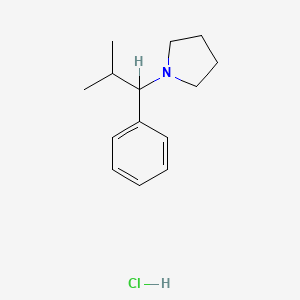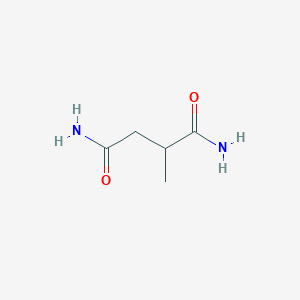
2-Methylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutanediamide is an organic compound belonging to the class of amides It is derived from 2-methylbutanoic acid, where the carboxyl group is replaced by an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methylbutanediamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbutanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the removal of water and drive the reaction to completion .
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous flow process. This involves the reaction of 2-methylbutanoic acid with an excess of ammonia in the presence of a dehydrating agent. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methylbutanediamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methylbutanoic acid and ammonia.
Reduction: It can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 2-Methylbutanoic acid and ammonia.
Reduction: 2-Methylbutylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methylbutanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of 2-methylbutanediamide involves its ability to form stable amide bonds with other molecules. This property makes it useful in the synthesis of peptides and proteins, where it can act as a linker or stabilizing agent. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .
Comparación Con Compuestos Similares
2-Methylbutanoic acid: The parent compound from which 2-methylbutanediamide is derived.
2-Methylbutylamine: The reduced form of this compound.
N-Methylbutanamide: A similar amide with a different substitution pattern
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties. Its ability to form stable amide bonds makes it particularly valuable in synthetic chemistry and materials science .
Propiedades
Número CAS |
77928-77-9 |
|---|---|
Fórmula molecular |
C5H10N2O2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
2-methylbutanediamide |
InChI |
InChI=1S/C5H10N2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3,(H2,6,8)(H2,7,9) |
Clave InChI |
BYHGDHZGPMCBIO-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



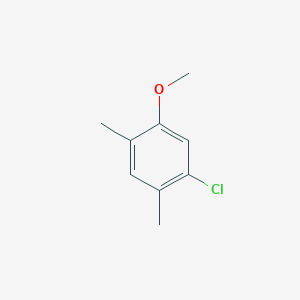
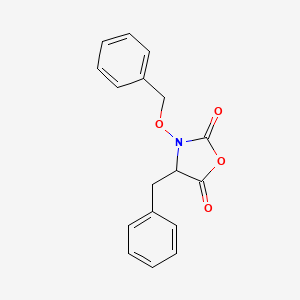
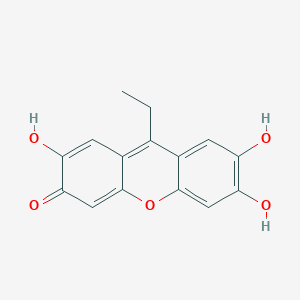
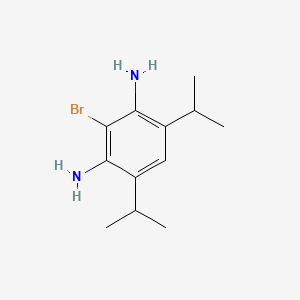





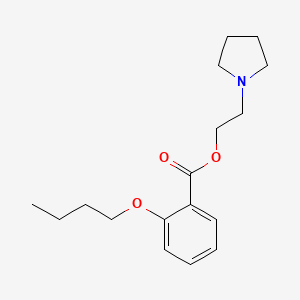

![[(4aR,10aS)-1,3,4,9,10,10a-Hexahydrophenanthren-4a(2H)-yl]methanol](/img/structure/B14442107.png)
